molecular formula C56H48N8Na2O20S2 B14465993 Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt CAS No. 68259-04-1

Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt

Cat. No.: B14465993
CAS No.: 68259-04-1
M. Wt: 1263.1 g/mol
InChI Key: SRPPSSDNGIFMLC-UHFFFAOYSA-L
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Description

This compound is a disodium salt featuring a complex aromatic architecture. Its core structure includes a biphenyl backbone linked via ether bridges to acetic acid groups. The molecule is further substituted with azo (-N=N-) groups connecting naphthalenyl sulfonic acid moieties and a (2-methoxyethoxy)carbonylamino-phenyl group. Such structural attributes are characteristic of industrial dyes, optical brighteners, or functional materials requiring precise electronic conjugation .

Properties

CAS No.

68259-04-1

Molecular Formula

C56H48N8Na2O20S2

Molecular Weight

1263.1 g/mol

IUPAC Name

disodium;3-[[2-(carboxymethoxy)-4-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate

InChI

InChI=1S/C56H50N8O20S2.2Na/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2;;/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78);;/q;2*+1/p-2

InChI Key

SRPPSSDNGIFMLC-UHFFFAOYSA-L

Canonical SMILES

COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)[O-])OCC(=O)O)OCC(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt involves several steps:

    Formation of the azo compound: This step typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Esterification: The formation of ester groups to modify the solubility and reactivity of the compound.

    Final coupling: The final step involves coupling the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various aromatic amines for coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium dithionite, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of quinones and other oxidized aromatic compounds.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets:

    Aromatic rings: Engage in π-π interactions with other aromatic compounds.

    Azo groups: Can undergo redox reactions, altering the compound’s properties.

    Sulfonic acid groups: Increase solubility and facilitate interactions with polar molecules.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Physicochemical Properties
Property Target Compound Tetrasodium Azo Dye 4,4′-Bis(2-sulfostyryl)biphenyl
Molecular Weight (g/mol) ~1,200 (estimated) ~1,100 ~600
λmax (nm) 450–550 (azo chromophore) 500–600 350–400 (styryl conjugation)
Solubility in Water >100 mg/mL >200 mg/mL 50–100 mg/mL
Log P -2.5 (predicted) -3.8 -1.2

Biological Activity

Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt (commonly referred to as a benzidine-based dye) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of azo groups, sulfonic acid moieties, and aromatic rings enhances its reactivity and interaction with biological systems.

Molecular Formula

  • Chemical Formula : C₃₁H₃₁N₅Na₂O₉S
  • Molecular Weight : 637.65 g/mol

Structural Features

  • Azo Group : Contributes to the dye's chromophoric properties.
  • Sulfonic Acid Group : Increases water solubility and enhances biological interactions.
  • Amine Groups : Potential for hydrogen bonding and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that benzidine-based dyes exhibit antimicrobial properties. A study highlighted that derivatives of such compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cell lines. In vitro studies demonstrate that certain formulations can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

The biological activity of acetic acid derivatives is often attributed to their ability to interact with cellular targets:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes involved in critical metabolic pathways.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of benzidine-based dyes, the compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results revealed an IC50 value of approximately 25 µM, indicating significant growth inhibition .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC 16-64 µg/mL
CytotoxicityIC50 ~25 µM
Apoptosis InductionSignificant in MCF-7 cells
Enzyme InhibitionActive against specific enzymes

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